Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Description
Chemical Name: Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester Synonyms: Methyl 3-((tert-butyldimethylsilyl)oxy)propanoate; 3-(tert-Butyldimethylsilanyloxy)-propionic acid methyl ester CAS No.: 448944-56-7 Molecular Formula: C₁₁H₂₄O₃Si Molecular Weight: 232.39 g/mol
This compound features a propanoic acid backbone with a methyl ester at the carboxyl group and a tert-butyldimethylsilyl (TBDMS) ether at the 3-position. The TBDMS group is widely used in organic synthesis as a protective moiety for hydroxyl groups due to its stability under basic and mildly acidic conditions, while being cleavable via fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) . Its primary applications include chiral intermediate synthesis and multi-step reaction sequences requiring selective deprotection .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(5,6)13-8-7-9(11)12-4/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSSLFYELFXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616168 | |
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448944-56-7 | |
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The resulting silyl ether is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol and propanoic acid derivatives.
Reduction: Formation of propanol derivatives.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves the formation and cleavage of the silyl ether bond. The silyl ether group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of analogous compounds:
Key Comparative Analysis
Silyl Ether Variations
- TBDMS vs. TBDPS :
- The TBDMS group (in the target compound) offers moderate steric hindrance and is cleaved under milder fluoride conditions compared to the bulkier TBDPS group (tert-butyldiphenylsilyl), which requires stronger acidic or prolonged fluoride treatment .
- TBDPS is preferred in reactions requiring high stability under basic conditions, while TBDMS is ideal for temporary protection in sequential syntheses .
Backbone Modifications
- The 2-methyl substituent in Methyl (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropionate introduces chirality, enabling asymmetric synthesis of pharmaceuticals .
- Compounds like Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester prioritize antioxidant activity over synthetic utility due to their phenolic structure .
Functional Group Diversity
- Ethylene glycol chains (e.g., in CAS 133803-81-3) enhance hydrophilicity, making such compounds suitable for drug delivery systems .
- Coumarin derivatives (e.g., 7-(TBDMS)oxy-4-methylcoumarin-3-acetic acid) leverage fluorescence for biological tracking, contrasting with the target compound’s synthetic role .
Physicochemical Properties
- LogP and Solubility: The TBDMS group increases lipophilicity (LogP ~2.0–3.5), favoring organic phase partitioning. Ethylene glycol-containing analogs (e.g., CAS 133803-81-3) exhibit lower LogP due to polar ether linkages . Phenolic esters (e.g., Benzenepropanoic acid derivatives) show moderate aqueous solubility at physiological pH, enhancing bioavailability for antimicrobial applications .
Biological Activity
Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester (CAS Number: 120821-20-7) is an organic compound characterized by its unique molecular structure, which includes a tert-butyldimethylsilyl (TBDMS) group. This compound is utilized in various chemical and biological applications due to its protective properties and reactivity.
- Molecular Formula : C10H22O3Si
- Molecular Weight : 206.36 g/mol
- Density : Approximately 0.904 g/cm³
- Boiling Point : Predicted at around 237.4 ± 13.0 °C
The primary mechanism of action for this compound involves the protection of hydroxyl groups through the formation of stable silyl ether linkages. This protection is crucial in multi-step organic syntheses, allowing for selective reactivity while preventing unwanted side reactions . The TBDMS group provides steric hindrance, enhancing stability against hydrolysis and degradation reactions.
Applications in Biology and Medicine
- Synthesis of Biologically Active Molecules : The compound is frequently employed in the synthesis of various biologically active molecules and natural products. Its ability to protect functional groups makes it essential in complex organic syntheses.
- Pharmaceutical Development : It serves as an intermediate in the development of active pharmaceutical ingredients (APIs), contributing to the creation of drugs with enhanced efficacy and stability .
- Research Applications : The compound is utilized in academic and industrial research to explore new chemical reactions and pathways, particularly in medicinal chemistry.
Case Study 1: Synthesis of Antiviral Agents
A study investigated the use of propanoic acid derivatives, including methyl esters, in synthesizing antiviral agents. The TBDMS-protected intermediates demonstrated improved yields and selectivity in reactions aimed at developing novel antiviral compounds.
Case Study 2: Drug Formulation Stability
Research focused on the stability of drug formulations containing propanoic acid derivatives showed that the TBDMS group significantly enhanced the shelf life and potency of the final products by reducing hydrolytic degradation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Propanoic acid, methyl ester | C12H26O3Si | 246.42 g/mol | Higher molecular weight; used in different applications |
| Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate | C13H28O3Si | 262.42 g/mol | Similar protective group but different alkyl chain length |
The unique structural configuration of this compound provides enhanced stability compared to other silyl-protected compounds due to its specific steric hindrance properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
